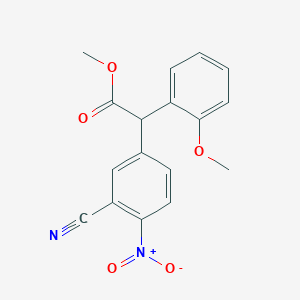

Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate

Description

Properties

Molecular Formula |

C17H14N2O5 |

|---|---|

Molecular Weight |

326.30 g/mol |

IUPAC Name |

methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate |

InChI |

InChI=1S/C17H14N2O5/c1-23-15-6-4-3-5-13(15)16(17(20)24-2)11-7-8-14(19(21)22)12(9-11)10-18/h3-9,16H,1-2H3 |

InChI Key |

AVNYOSZMFNMQQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(C2=CC(=C(C=C2)[N+](=O)[O-])C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:

Temperature: Typically around 60-80°C

Catalyst: Sulfuric acid or hydrochloric acid

Solvent: Methanol or other suitable organic solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

Amino derivatives: Formed by the reduction of the nitro group

Amine derivatives: Formed by the reduction of the cyano group

Substituted esters: Formed by nucleophilic substitution of the methoxy group

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate depends on its specific interactions with molecular targets. The presence of functional groups like cyano, nitro, and methoxyphenyl can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. The methoxy group in the target compound may stabilize adjacent aromatic protons via resonance, as seen in upfield shifts (δ 6.92 ppm) compared to halogenated analogues .

Physical State: Halogenated derivatives (Br, I) tend to form solids with defined melting points, whereas non-halogenated variants (e.g., methoxy or methyl) are typically oils, likely due to reduced molecular symmetry and weaker intermolecular forces .

Synthetic Yields :

- Yields vary significantly (46–73%), influenced by steric hindrance and electronic effects. Halogenated derivatives generally exhibit higher yields, possibly due to improved crystallization .

Spectroscopic and Reactivity Trends

¹H NMR Shifts:

- Nitro-substituted protons : Resonate downfield (δ 8.24 ppm) due to the nitro group’s electron-withdrawing effect .

- Methoxy protons : Appear as singlets (δ 3.77–3.81 ppm), consistent across analogues .

- Halogenated analogues : Show split patterns (e.g., dd, J=2.0, 8.8 Hz in 4a) due to coupling with adjacent protons .

Reactivity:

- The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions.

- The cyano group may undergo reduction to an amine or participate in cyclization reactions, as seen in related metabolites .

Biological Activity

Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate is a complex organic compound characterized by its unique structural features, including a cyano group, a nitro group, and methoxy-substituted phenyl groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

- Molecular Formula : C17H14N2O5

- Molecular Weight : 326.30 g/mol

- CAS Number : 1980045-02-0

The compound's structure contributes to its reactivity and interaction with biological targets, making it an interesting subject for further research.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through standardized methods.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential .

2. Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound was found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| This compound | 19.45 ± 0.07 | 28.39 ± 0.03 |

These findings suggest that the compound may be beneficial in treating inflammatory conditions by modulating the inflammatory pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The cyano and nitro groups are believed to play a crucial role in these interactions, influencing the compound's reactivity and biological effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Antibacterial Efficacy :

A study conducted on the antibacterial properties of this compound involved testing against multiple strains of bacteria. The results indicated that it significantly reduced bacterial growth and biofilm formation compared to standard antibiotics like Ciprofloxacin. -

Evaluation of Anti-inflammatory Effects :

In vitro experiments demonstrated that the compound effectively reduced the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of substituted phenyl precursors. Key steps include:

- Nucleophilic substitution : Use of Pd-catalyzed cross-coupling for aryl-aryl bond formation (e.g., Suzuki-Miyaura) under inert conditions .

- Esterification : Methanol as a solvent with acid catalysts (e.g., H₂SO₄) for ester group introduction.

- Optimization : Vary reaction parameters (temperature: 60–80°C; solvent polarity: DMF vs. THF) to improve yield. Monitor purity via TLC/HPLC and recrystallize using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for nitrophenyl (δ 8.2–8.5 ppm, aromatic), methoxyphenyl (δ 3.8 ppm, OCH₃), and ester (δ 3.7 ppm, COOCH₃) groups .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functionalities.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry and confirm solid-state structure .

Q. What are the primary challenges in achieving stereochemical purity during synthesis?

- Methodological Answer : Racemization at the benzylic carbon is a key challenge. Mitigation strategies include:

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce stereocontrol.

- Chiral Chromatography : Separate enantiomers via HPLC with amylose-based columns .

- Low-Temperature Reactions : Conduct steps at ≤0°C to minimize thermal racemization .

Advanced Research Questions

Q. How do electronic effects of the nitrophenyl and methoxyphenyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density (nitro: electron-withdrawing; methoxy: electron-donating) and predict reactive sites .

- Kinetic Studies : Compare reaction rates with analogs (e.g., replacing nitro with cyano) under identical conditions. Use pseudo-first-order kinetics to derive activation parameters .

Q. What strategies resolve discrepancies in biological activity data across different studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4, 37°C).

- Dose-Response Curves : Generate triplicate data points with controls (e.g., DMSO vehicle).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers and validate reproducibility .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets. Validate with co-crystallized ligands (PDB IDs: 1ATP, 3QKK).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and hydrogen-bond occupancy .

Q. How do structural analogs with different substituents affect the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.